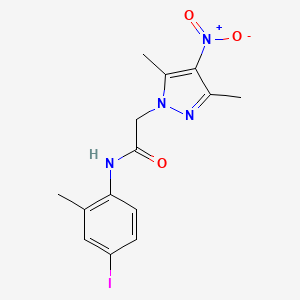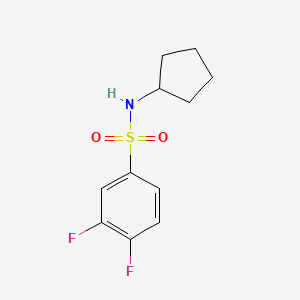![molecular formula C19H18ClNO2 B4985865 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline, also known as CPQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes. In
作用機序
The mechanism of action of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline can prevent cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to have a variety of other biochemical and physiological effects. For example, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to modulate the activity of ion channels in the heart, leading to changes in heart rate and rhythm. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is its versatility. Due to its ability to modulate a variety of biological processes, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline can be used in a wide range of experiments. However, one limitation of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is its potential toxicity. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to be toxic to some cell types, and care must be taken when using this compound in experiments.
将来の方向性
There are many potential future directions for research involving 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline. One area of research that is currently being explored is the development of new cancer therapies based on 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline. Researchers are also investigating the potential use of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline, with the hope of developing a more complete understanding of how this compound works at the molecular level.
Conclusion
In conclusion, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is a valuable tool for scientific research due to its ability to modulate a variety of biological processes. This compound has been shown to have anti-cancer properties, anti-inflammatory effects, and the ability to modulate ion channels in the heart. While there are some limitations to the use of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline in experiments, there are many potential future directions for research involving this compound.
合成法
The synthesis of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline involves a series of chemical reactions that can be carried out using a variety of methods. One commonly used method involves the reaction of 2-chloro-6-methylphenol with 3-chloropropylamine to form the intermediate 3-(2-chloro-6-methylphenoxy)propylamine. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline.
科学的研究の応用
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been used extensively in scientific research due to its ability to modulate a variety of biological processes. One area of research where 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been particularly useful is in the study of cancer. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-6-2-9-16(20)19(14)23-13-5-12-22-17-10-3-7-15-8-4-11-21-18(15)17/h2-4,6-11H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCNPHOIVDDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Chloro-6-methylphenoxy)propoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)
![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)


![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)